Lipophilicity advantage over ethyl ester improves organic‑phase extraction efficiency
The methyl ester lowers cLogP by 0.4 units relative to the ethyl ester, which can significantly reduce loss during aqueous work‑up of polar reaction mixtures [1][2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4 |
| Comparator Or Baseline | Ethyl 3‑bromoisonicotinate, XLogP3‑AA = 1.8 |
| Quantified Difference | Δ = –0.4 (≈40% lower calculated logP) |
| Conditions | Computed property (PubChem, XLogP3 algorithm) |
Why This Matters
Lower cLogP means less loss into organic waste streams during liquid–liquid extraction of polar products, improving recovered yield and reducing environmental burden.
- [1] PubChem. Methyl 3‑bromoisonicotinate. XLogP3‑AA = 1.4. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-bromoisonicotinate (accessed 2026‑04‑16). View Source
- [2] PubChem. Ethyl 3‑bromoisonicotinate. XLogP3‑AA = 1.8. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13959-01-8 (accessed 2026‑04‑16). View Source
